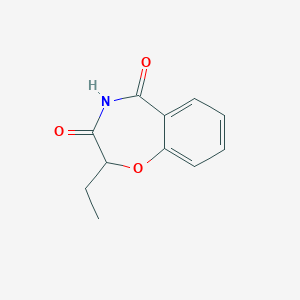

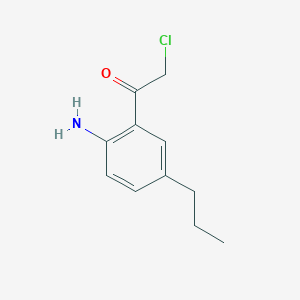

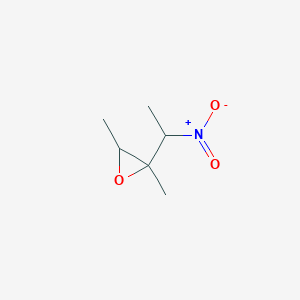

(R)-Eperisone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lutexin, also known as lutein, is a naturally occurring xanthophyll and one of the 600 known carotenoids. It is predominantly found in green leafy vegetables such as spinach, kale, and yellow carrots. Lutexin is synthesized only by plants and plays a crucial role in modulating light energy and serving as a non-photochemical quenching agent during photosynthesis. In the human body, it is primarily concentrated in the macula of the retina, where it helps protect against oxidative stress and high-energy light.

Wissenschaftliche Forschungsanwendungen

Lutexin has a wide range of scientific research applications across various fields:

Chemistry: Lutexin is used as a model compound for studying carotenoid chemistry and its interactions with other molecules.

Biology: In biological research, lutein is studied for its role in photosynthesis and its protective effects against oxidative stress in plants.

Medicine: Lutexin is widely researched for its potential health benefits, including the prevention of age-related macular degeneration, cataracts, and cardiovascular diseases. .

Industry: In the food industry, lutein is used as a natural colorant and nutritional supplement. It is also incorporated into various cosmetic products for its skin-protective properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lutexin can be synthesized through various methods, including the co-amorphous formulation and solvent-controlled precipitation. In the co-amorphous formulation, lutein is mixed with sucralose at a molar ratio of 1:1 using ethanol and water as solvents. The mixture is then subjected to solvent evaporation, followed by solid-state characterization and dissolution testing . Another method involves the preparation of lutein solid dispersions using hydroxypropyl methylcellulose acetate succinate as a polymer matrix. This method enhances the stability and bioavailability of lutein during oral delivery .

Industrial Production Methods

Industrial production of lutein typically involves the extraction from marigold flowers. The process includes several pre-treatment technologies for marigold flower hydrolysis, non-green and green solvent-based extraction techniques, and saponification of oleoresin. Supercritical fluid extraction combined with ultrasound and various co-solvents is considered one of the most efficient methods for obtaining high yields of lutein .

Analyse Chemischer Reaktionen

Types of Reactions

Lutexin undergoes various chemical reactions, including oxidation, reduction, and isomerization. These reactions are influenced by environmental conditions such as temperature, light, and the presence of oxygen.

Common Reagents and Conditions

Oxidation: Lutexin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction of lutein can be achieved using reducing agents like sodium borohydride.

Isomerization: Isomerization of lutein occurs under high temperatures and light exposure, leading to the formation of different isomers.

Major Products Formed

The major products formed from these reactions include various isomers of lutein and degradation products that result from oxidative and reductive processes.

Wirkmechanismus

Lutexin exerts its effects primarily through its antioxidant activity. It reacts with active oxygen species, producing biologically active degradation products. Lutexin also inhibits the peroxidation of membrane phospholipids and reduces lipofuscin formation, contributing to its antioxidant properties . In the retina, lutein filters out potentially phototoxic blue light and near-ultraviolet radiation, protecting the macula from oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Lutexin is often compared with other carotenoids such as zeaxanthin and beta-carotene. While all these compounds share antioxidant properties, lutein is unique in its selective uptake into the macula of the retina and its predominant presence in brain tissue. Zeaxanthin, an isomer of lutein, also accumulates in the retina but in different regions. Beta-carotene, on the other hand, is a precursor to vitamin A and has different physiological roles.

List of Similar Compounds

- Zeaxanthin

- Beta-carotene

- Lycopene

- Astaxanthin

Lutexin’s unique ability to filter blue light and its specific accumulation in the macula make it particularly valuable for eye health, distinguishing it from other carotenoids.

Eigenschaften

CAS-Nummer |

163437-00-1 |

|---|---|

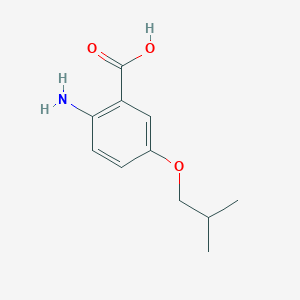

Molekularformel |

C17H25NO |

Molekulargewicht |

259.4 g/mol |

IUPAC-Name |

(2R)-1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one |

InChI |

InChI=1S/C17H25NO/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18/h7-10,14H,3-6,11-13H2,1-2H3/t14-/m1/s1 |

InChI-Schlüssel |

SQUNAWUMZGQQJD-CQSZACIVSA-N |

Isomerische SMILES |

CCC1=CC=C(C=C1)C(=O)[C@H](C)CN2CCCCC2 |

SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |

Kanonische SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride](/img/structure/B68992.png)

![Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B69000.png)